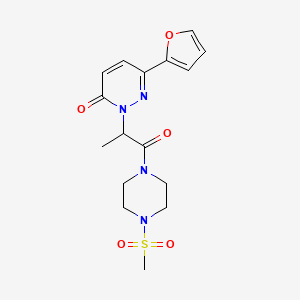
6-(furan-2-yl)-2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(furan-2-yl)-2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H20N4O5S and its molecular weight is 380.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Abstract
The compound 6-(furan-2-yl)-2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one is a novel pyridazine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing on various studies and research findings.
Pyridazine derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound in focus has a complex structure that includes a furan ring and a piperazine moiety, which may contribute to its pharmacological profile. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
| Property | Value |
|---|---|
| Chemical Name | 6-(furan-2-yl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one |
| CAS Number | 1401572-98-2 |
| Molecular Formula | C19H25N5O4S |
| Molecular Weight | 419.5 g/mol |
| SMILES | CS(=O)(=O)N1CCC(C(=O)N2CCN(c3ccc(-c4ccco4)nn3)CC2)CC1 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various pyridazine derivatives, including this compound. A study reported that related compounds exhibited significant activity against Mycobacterium tuberculosis and various fungal strains, including Candida albicans and Candida parapsilosis . The specific compound's structure suggests it may similarly inhibit these pathogens due to the presence of the furan and piperazine functionalities.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies showed that similar pyridazine derivatives can inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms . This inhibition can lead to increased apoptosis in cancer cells, making these compounds potential candidates for cancer therapy.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes like PARP, leading to impaired DNA repair in cancer cells.
- Membrane Disruption : Similar compounds have shown the ability to disrupt microbial membranes, contributing to their antimicrobial efficacy.
- Interaction with Cellular Targets : The piperazine moiety may interact with various cellular receptors or proteins, modulating signaling pathways involved in cell proliferation and survival.
Study 1: Antimycobacterial Activity
A study synthesized several pyridazinone derivatives and tested their activity against Mycobacterium tuberculosis. Compounds with structural similarities to our target compound demonstrated significant inhibition, suggesting that modifications to the furan and piperazine groups could enhance activity .
Study 2: Antifungal Evaluation
Another investigation focused on the antifungal properties of pyridazine derivatives against Candida species. The results indicated moderate antifungal activity for certain derivatives, supporting the hypothesis that our compound could exhibit similar properties .
Properties
IUPAC Name |
6-(furan-2-yl)-2-[1-(4-methylsulfonylpiperazin-1-yl)-1-oxopropan-2-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-12(16(22)18-7-9-19(10-8-18)26(2,23)24)20-15(21)6-5-13(17-20)14-4-3-11-25-14/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUKXONOQPISFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)S(=O)(=O)C)N2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














